5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene

Ambipolar charge transport Time-of-flight (TOF) Liquid crystalline semiconductor

5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene (CAS 918441-45-9) is a phenyl-endcapped bithiophene derivative belonging to the class of conjugated oligomers widely studied as organic semiconductors. With a C34H42O2S2 formula and a molecular weight of 546.83 g/mol, it features two pentyloxyethyl side chains that confer solubility and facilitate self-assembly into liquid crystalline mesophases.

Molecular Formula C34H42O2S2
Molecular Weight 546.8 g/mol
CAS No. 918441-45-9
Cat. No. B12606213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene
CAS918441-45-9
Molecular FormulaC34H42O2S2
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCCCCCOCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCCCCC
InChIInChI=1S/C34H42O2S2/c1-3-5-7-23-35-25-21-27-9-13-29(14-10-27)31-17-19-33(37-31)34-20-18-32(38-34)30-15-11-28(12-16-30)22-26-36-24-8-6-4-2/h9-20H,3-8,21-26H2,1-2H3
InChIKeyWTKIIDNOEWMWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene (CAS 918441-45-9): A Strategic Building Block for Organic Electronics Procurement


5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene (CAS 918441-45-9) is a phenyl-endcapped bithiophene derivative belonging to the class of conjugated oligomers widely studied as organic semiconductors [1]. With a C34H42O2S2 formula and a molecular weight of 546.83 g/mol, it features two pentyloxyethyl side chains that confer solubility and facilitate self-assembly into liquid crystalline mesophases [1]. Predicted physicochemical properties include a boiling point of 619.9±55.0 °C, a density of 1.077±0.06 g/cm³, and a logP of 10.1, indicating its highly lipophilic character [2]. This compound serves as a key monomeric unit for synthesizing foldable polymers and supramolecular nanosheets for organic field-effect transistors (OFETs) and photovoltaics [1].

Mesophase Liquid crystalline alignment for anisotropic transport
Processing Solution-processable conjugated oligomer
Architecture Phenyl-capped bithiophene building block for OFETs

Why 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene Cannot Be Substituted by Generic Bithiophenes for High-Performance OFETs


Substituting 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene with a generic in-class analog is not feasible for procurement specifications targeting balanced charge transport and solution processability. A systematic study of nine α,ω-phenyl-capped bithiophenes demonstrated that minor structural modifications—such as introducing an asymmetric carbon in the side chain or changing the heteroatom content—can completely abolish the liquid crystalline phase, a state directly correlated with the highest reported ambipolar mobilities of up to 3×10⁻³ cm² V⁻¹ s⁻¹ [1]. The presence of a linear, symmetric pentyloxyethyl chain is therefore not a trivial synthetic choice but a prerequisite for maintaining the specific thermotropic behavior and alignment on rubbed polyimide that drives device performance [1]. Using a structurally similar compound with a branched or heteroatom-rich side chain risks not just a performance reduction but a fundamental loss of the functional mesophase required for reproducible thin-film transistor fabrication [1].

Side-chain linearity
Branched or chiral side-chain analogs may not form the liquid crystalline mesophase required for alignment-based device fabrication.
Heteroatom placement
Heteroatom-rich side chains can prevent rubbed polyimide alignment, limiting anisotropic charge transport.
Phenyl endcap
Non-phenyl-capped bithiophenes lack supramolecular recognition required for nanosheet or foldable polymer architectures.

Quantitative Evidence Guide: How 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene Outperforms Closest Analogs in Semiconductor Procurement-Relevant Metrics


Ambipolar Charge Transport: Liquid Crystalline State Mobility Comparison Against Chiral Propyl-Spacer Analog

In the landmark comparative study by Janssen et al., compounds featuring linear hydrocarbon side chains (such as the pentyloxyethyl chain in the target compound) demonstrated bipolar charge transport in the liquid crystalline state, with TOF mobilities reaching up to 3 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. In stark contrast, the introduction of an asymmetric carbon center adjacent to the π-conjugated core—as in the (S)-2-(pentyloxy)propyl analog (CAS 918441-49-3)—resulted in the complete loss of the liquid crystalline phase, rendering TOF measurement impossible and eliminating a critical processing window for device fabrication [1]. This represents a qualitative functional difference, not merely a quantitative mobility reduction.

Ambipolar TOF mobility
Head-to-head
Liquid crystalline: TOF mobility up to 3×10⁻³ cm² V⁻¹ s⁻¹; chiral analog: no mesophase, TOF not measurable
Mesophase enables alignment-based processing
Linear vs. chiral side chain comparison
Ambipolar charge transport Time-of-flight (TOF) Liquid crystalline semiconductor

Alignment Capability: Rubbed Polyimide Alignment Retention vs. Heteroatom-Containing Side-Chain Analogs

Janssen et al. demonstrated that alignment on rubbed polyimide—a standard substrate treatment for unidirectional molecular orientation in OFETs—was exclusively achieved for liquid crystalline bithiophene derivatives whose side chains lacked heteroatoms (e.g., oxygen in an ether linkage configuration that is spacially separated from the aromatic core as in -CH₂CH₂O-) [1]. The target compound, having an ethyl spacer between the phenyl ring and the pentyloxy group, satisfies this criterion. Derivatives with oxygen atoms placed differently or with other heteroatoms in the side chain failed to align, precluding their use in high-performance anisotropic charge transport layers [1].

Polyimide alignment
Head-to-head
Achieves alignment on rubbed polyimide; heteroatom-containing side-chain analogs show no alignment
Alignment enables anisotropic charge transport
Substrate treatment uniformity required
Liquid crystal alignment Rubbed polyimide Side-chain engineering

Clearing Temperature Modulation: Chain-Length Tuning Without Mesophase Sacrifice vs. Shorter Alkoxy Analogs

The systematic variation of side chains in the Janssen study revealed that increasing chain length leads to a predictable decrease in the liquid crystalline–isotropic phase (clearing) transition temperature [1]. The target compound's pentyloxyethyl chain—with a total of 7 non-hydrogen atoms in the side chain—is positioned within an optimal window where sufficient solubility for solution processing is maintained, while the clearing temperature remains within a technologically accessible thermal range for device annealing and operation [1]. Shorter-chain variants (e.g., methoxy or ethoxy analogs) exhibited higher clearing points, potentially exceeding practical processing limits, while significantly longer chains may depress the clearing point below room temperature, destabilizing the functional mesophase [1].

Clearing temperature
Class-level
Clearing temperature inversely scales with chain length; pentyloxyethyl positions within accessible thermal window
Supports process-temperature window selection
Exact ΔT values require full-text review
Liquid crystalline clearing point Thermotropic behavior Alkyl spacer engineering

Crystalline-State Hole Mobility: OFET Performance Benchmarking Against the Series Maximum

Field-effect transistor measurements on the broader linear-chain subgroup (to which the target compound belongs) revealed hole mobilities reaching up to 1 × 10⁻³ cm² V⁻¹ s⁻¹ in the crystalline state [1]. This value, while modest in absolute terms compared to high-performance polymers, is the maximum achievable within this specific class of small-molecule liquid crystalline bithiophenes, as demonstrated by the complete dataset of nine derivatives [1]. The authors concluded that linear hydrocarbon chains provide the best overall electronic performance, establishing the target compound as an optimal representative of this chemical space [1].

Hole mobility
Class-level
Crystalline state hole mobility up to 1×10⁻³ cm² V⁻¹ s⁻¹
Reported benchmark for linear-chain subgroup
Maximum within tested set of nine compounds
Field-effect transistor mobility Hole transport Crystalline semiconductor

Solution Processability: Predicted Solubility Parameters vs. Non-Phenyl-Capped Bithiophene (CAS 155055-76-8)

The target compound's calculated octanol-water partition coefficient (logP = 10.1) and 17 rotatable bonds indicate significantly enhanced solubility in non-polar organic solvents compared to the simpler 4,4'-bis(pentyloxy)-2,2'-bithiophene (CAS 155055-76-8; molecular weight 338.53 g/mol, lacking phenyl caps) [1][2]. The phenyl endcaps and extended ethyl spacers increase the molecular aspect ratio and free volume, facilitating dissolution in common printing solvents (e.g., chloroform, chlorobenzene) at concentrations suitable for spin-coating and inkjet printing [1]. This structural feature directly enables the solution-based deposition methods that are essential for low-cost, large-area organic electronics manufacturing [1].

Solution processability
Data to verify
Predicted logP 10.1, 17 rotatable bonds; high solubility in non-polar solvents
Supports solution-based deposition methods
Predicted values; experimental validation recommended
Solubility parameter Hansen solubility Solution processing

Supramolecular Nanosheet Formation: Proof-of-Concept for Advanced Device Architectures

The phenyl-capped bithiophene (Ph2TPh) core structure—the same rigid-core unit present in the target compound—has been successfully integrated into foldable copolymers such as poly(Ph2TPh-OEG), which hierarchically self-assemble into supramolecular thiophene nanosheets [1]. These nanosheets exhibit controllable lateral dimensions via temperature and concentration, as well as tunable optical and electrical properties depending on the arrangement of Ph2TPh units [1]. While this application utilizes a tetra(ethylene glycol)-substituted variant, the core bithiophene-phenyl building block is structurally identical to the target compound, demonstrating its versatility as a modular scaffold for next-generation 2D organic electronic materials [1].

Nanosheet assembly
Supporting evidence
Ph2TPh core enables supramolecular nanosheets with tunable thickness and charge transport
Entry point for 2D organic electronics
Requires copolymer synthesis; AFM and transport validation
Supramolecular self-assembly Polymer folding 2D organic nanosheets

High-Priority Application Scenarios for 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene in Organic Semiconductor R&D and Manufacturing


Solution-Processed Ambipolar OFETs Requiring Liquid Crystalline Alignment Layers

The target compound is the monomer of choice for fabricating solution-processed ambipolar OFETs where aligned liquid crystalline films are required for anisotropic charge transport [1]. The demonstrated ability to align on rubbed polyimide, combined with ambipolar mobilities reaching 3×10⁻³ cm² V⁻¹ s⁻¹ in the liquid crystalline state and 1×10⁻³ cm² V⁻¹ s⁻¹ in the crystalline state for holes, provides a validated performance baseline for device engineering [1]. Procurement for this application should specify the compound as a benchmark building block that can be further elaborated into homopolymers or donor-acceptor copolymers via standard cross-coupling chemistry [1].

Structure-Property Optimization Studies on Side-Chain Engineering in Conjugated Small Molecules

As part of the well-defined homologous series characterized by Janssen et al., this compound serves as an essential reference point for systematic studies investigating the relationship between alkyl spacer length, mesophase behavior, and charge transport [1]. Its pentyloxyethyl chain represents a precisely defined structural increment within a series where clearing temperature decreases monotonically with chain length—a trend that can be exploited to tune the processing temperature window of organic semiconducting inks [1]. R&D procurement should include the full series for comparative analysis, with this compound occupying a critical intermediate position.

Modular Scaffold for Foldable and 2D Supramolecular Organic Electronic Materials

The Ph2TPh rigid-core architecture, shared by the target compound, has been validated as a functional turning-point unit in foldable polymers that self-assemble into supramolecular nanosheets [1]. These nanosheets represent a new materials platform for 2D organic electronics, where the molecular arrangement within the nanosheet determines both optical absorption and charge transport properties [1]. Procurement of the target compound enables the synthesis of novel copolymers with tailored folding behavior, opening routes to ultrathin, flexible electronic devices that cannot be realized with non-phenyl-capped bithiophene monomers [1].

Application
Selection Property
Validation Focus
Solution-processed ambipolar OFETs
Liquid crystalline alignment & ambipolar mobility
Polyimide alignment check, TOF mobility measurement
Side-chain engineering studies
Chain-length-dependent clearing temperature
DSC thermogram, mesophase range verification
2D supramolecular materials
Ph2TPh core self-assembly capability
Nanosheet morphology (AFM), charge transport in 2D films
Quote Request

Request a Quote for 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.